ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate
Description
IUPAC Naming and Structural Breakdown
The compound’s systematic name is derived from the parent pyrazole ring, with substituents assigned according to IUPAC rules:
- Core structure : 1H-pyrazole-4-carboxylate (pyrazole ring with an ester group at position 4).
- Substituents :
- 1-position : 6-chloropyridazin-3-yl group (pyridazine ring attached to the pyrazole via a nitrogen atom at position 3, with a chlorine atom at position 6).
- 5-position : Methyl group.
The ethyl ester moiety is specified as "ethyl" due to the ethoxy group linked to the carboxylate.
Table 1: Key Structural Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 303144-30-1 |
| Molecular Formula | C₁₁H₁₁ClN₄O₂ |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C |
| InChI Key | FRDWRNUOZQIAFR-UHFFFAOYSA-N |
Historical Context of Pyridazine-Pyrazole Hybrid Compounds
Pyridazine-pyrazole hybrids have evolved as critical scaffolds in heterocyclic chemistry. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, contributes dipole moments and hydrogen-bonding capacity, enhancing molecular recognition in biological systems . Pyrazole, a five-membered ring with adjacent nitrogen atoms, is known for its versatility in synthesizing anti-inflammatory, anticancer, and antimicrobial agents .
Key Developments :
- Synthetic Routes : Early syntheses of pyridazine derivatives involved condensation reactions between hydrazines and diketones . Modern methods leverage cross-coupling reactions to introduce substituents like chlorine for targeted bioactivity .
- Biological Applications : Pyridazine-containing drugs (e.g., relugolix, deucravacitinib) demonstrate efficacy in cancer and autoimmune disorders . Pyrazole hybrids (e.g., crizotinib, erdafitinib) are FDA-approved for targeted therapies .
Table 2: Historical Milestones in Pyridazine-Pyrazole Research
Significance in Heterocyclic Chemistry Research
The compound’s hybrid structure enables:
- Diverse Functionalization :
- Ester Group : Hydrolysis to carboxylic acids for prodrug activation.
- Chlorine Substituent : Replacement with nucleophiles (e.g., amines, alkoxides) for tailored electronic effects .
- Methyl Group : Introduction of steric bulk to modulate pharmacokinetics.
- Biological Activity :
Table 3: Potential Applications and Reactive Sites
| Site | Modification Example | Potential Application |
|---|---|---|
| Ester Group | Hydrolysis to carboxylic acid | Prodrug design |
| Chlorine Atom | Nucleophilic substitution (e.g., -NH₂) | Enhanced solubility |
| Pyrazole Ring | Alkylation at N1 or N2 | Bioconjugation |
Properties
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-6-13-16(7(8)2)10-5-4-9(12)14-15-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDWRNUOZQIAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303144-30-1 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-6-hydrazinopyridazine and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is refluxed for several hours to ensure complete reaction.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazole ring. This step is often facilitated by heating the reaction mixture.
Esterification: The final step involves esterification to introduce the ethyl ester group, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolone derivatives or reduction to form hydropyrazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., pyrrolidine, piperidine) in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of pyrazolone derivatives.
Reduction: Formation of hydropyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure can enhance its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro tests have shown that it exhibits activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics. A comparative study indicated that certain derivatives of pyrazole compounds demonstrated stronger antibacterial effects than traditional antibiotics, highlighting their relevance in addressing antibiotic resistance .
Agricultural Science
Pesticide Development
this compound is being explored for its application as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions. Field trials have shown promising results in reducing pest populations while maintaining crop yield, making it a candidate for eco-friendly pesticide formulations .
Herbicide Potential
Additionally, the compound's ability to inhibit specific enzymes involved in plant growth suggests its use as a herbicide. Studies have indicated that it can selectively target weed species without harming desirable crops, offering a sustainable approach to weed management in agriculture .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers. Its reactive functional groups enable it to act as a monomer or crosslinking agent in polymerization processes. Research has shown that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Nanocomposite Development
The compound is also being investigated for use in nanocomposite materials. By incorporating this compound into nanostructured matrices, researchers have developed materials with improved electrical conductivity and thermal properties, which are essential for applications in electronics and energy storage systems .
Data Tables
Case Study 1: Anticancer Activity
A study conducted by Ather et al. (2010) evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further drug development.
Case Study 2: Agricultural Application
In field trials reported by researchers at the Applied Chemistry Research Center, the efficacy of this compound as an eco-friendly pesticide was assessed. The trials demonstrated a significant reduction in pest populations while preserving beneficial insects, indicating its suitability for sustainable agriculture.
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features—a pyrazole-pyridazine core and ester functionality—are shared with several derivatives. Below is a comparative analysis of its physicochemical properties and substituent effects against analogs:
Table 1: Comparison of Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate with Analogues
Key Observations:
Core Heterocycle Influence: Pyridazine vs. Triazine: The target compound’s pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to triazine derivatives (e.g., compound 5b). Triazine-based analogs exhibit higher yields (80–87%) and elevated melting points (117–191°C) due to increased hydrogen bonding and steric bulk from piperidinyl/morpholino substituents . Pyridazine vs. Pyridine: Bromopyridine analogs (e.g., Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate) have lower structural similarity (0.76) due to differences in nitrogen positioning and halogen type, which influence reactivity and solubility .
Substituent Effects: Chlorine vs. Methyl vs. Amino Groups: The methyl group in the target compound reduces hydrogen-bonding capacity relative to amino-substituted analogs (e.g., Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate), which exhibit planar geometries and stronger intermolecular interactions .
Ester Functionality :
The ethyl ester group (COOEt) is conserved across analogs, suggesting its role in stabilizing the molecular conformation and facilitating synthetic modifications.
Hydrogen Bonding and Crystallinity
The target compound’s pyridazine-pyrazole system exhibits planarity conducive to π-π stacking, as seen in related derivatives . However, the absence of polar groups (e.g., -NH2) limits hydrogen bonding compared to amino-substituted analogs, which form extensive N–H···O and N–H···N networks . For instance, Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate displays intermolecular hydrogen bonds with bond angles of 115.59°–130.39°, contributing to its crystalline stability .
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₁ClN₄O₂. The compound features a pyrazole ring fused with a chlorinated pyridazine moiety, which is critical for its biological activity.
Structural Information:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₄O₂ |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C |
| InChI | InChI=1S/C11H11ClN4O2 |
| Predicted CCS | 156.7 Ų (for [M+H]+) |
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound have been investigated through various studies.
Antimicrobial Activity
Studies have shown that similar pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This compound is hypothesized to exhibit comparable activity due to the presence of the chlorinated pyridazine ring, which may enhance membrane permeability and interaction with bacterial targets.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Related Pyrazole Derivative | Staphylococcus aureus | 18 |
These findings suggest that this compound may have similar or enhanced antimicrobial properties compared to its analogs.
Study 2: Cytotoxicity in Cancer Cells
A related study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The findings indicated that compounds with similar structures could induce cell death through apoptosis:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PCa Cells | 12 |
| Benzimidazole Derivative | PCa Cells | 10 |
The IC50 values indicate that this compound has promising potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate?
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. Ather et al. (2010) report the synthesis starting from 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate derivatives. Key steps include:
- Cyclization : Reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions to form the pyrazole core.
- Functionalization : Introduction of the 6-chloropyridazine moiety via nucleophilic substitution or coupling reactions.
Crystallographic data confirms the structure, with bond lengths (e.g., N–C = 1.378 Å) and angles (e.g., N–C–C = 115.59°) consistent with pyridazine-pyrazole hybrids .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : NMR (DMSO-) reveals signals for pyrazole protons at δ 13.38 (s, 1H) and pyridazine chlorine coupling at δ 8.61 (s, 1H) .
- X-ray crystallography : Single-crystal analysis confirms the planar pyridazine ring (torsion angles: C1–N1–N2–C4 = −2.0°) and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .
- Mass spectrometry : ESI-MS shows a molecular ion peak at 450.2 (M+1) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectral predictions and experimental results?
Discrepancies in bond angles or proton environments (e.g., pyrazole ring puckering) can arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. For example:
Q. What strategies optimize the synthesis yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation steps .
- Catalysis : Pd(PPh) improves coupling efficiency for pyridazine introduction (yield increase from 28% to ~40%) .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product at >95% purity .
Q. How should researchers handle stability and storage challenges for this compound?
Q. What computational approaches predict the compound’s reactivity or biological targets?
- Docking studies : The pyridazine ring’s electron-deficient nature suggests affinity for kinases or oxidoreductases. Molecular dynamics (MD) simulations using AutoDock Vina can map binding poses .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate potential as a photosensitizer in catalytic applications .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
Q. What are the limitations in current toxicity or biodegradation data for this compound?
No ecotoxicological data (e.g., LC, BCF) are available. Preliminary assessments require:
- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100.
- Biodegradation assays : OECD 301F protocol to measure mineralization rates in soil/water systems .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| Unit cell dimensions | a=8.21 Å, b=12.34 Å | |
| Dihedral angle (pyrazole) | 124.51° |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 40 | 95 |
| Ethanol, reflux, 24h | 28 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
